Product packaging for Beraprost sodium(Cat. No.:CAS No. 1290611-29-8)

Beraprost sodium

Cat. No.: B1671997
CAS No.: 1290611-29-8
M. Wt: 420.5 g/mol
InChI Key: YTCZZXIRLARSET-VJRSQJMHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background on Prostacyclin Analogs and their Biomedical Significance

Prostacyclin (PGI₂) is an endogenous eicosanoid synthesized primarily by vascular endothelial cells. researchgate.netacs.org It is a potent signaling molecule and a member of the prostanoid family, which also includes prostaglandins (B1171923) and thromboxane (B8750289). ersnet.org Prostacyclin plays a crucial role in maintaining vascular homeostasis through its potent inhibitory effects on platelet adhesion and aggregation, as well as its ability to induce vasodilation. researchgate.netacs.orgnih.gov It affects both systemic and pulmonary circulations and also prevents vascular smooth muscle proliferation. researchgate.net These properties make prostacyclin and its analogs attractive substances for research into various cardiovascular and vascular diseases. researchgate.net

However, the therapeutic use of naturally occurring prostacyclin is significantly limited by its extremely short half-life, which is only a few minutes. researchgate.netnih.gov This inherent instability has driven the development of synthetic prostacyclin analogs with improved chemical stability and pharmacokinetic profiles, allowing for more practical administration routes in research and potential clinical settings. researchgate.netnih.govjacc.org These synthetic analogs aim to mimic the beneficial effects of prostacyclin by targeting the prostacyclin (IP) receptor, a G-protein-coupled receptor found on the surface of vascular smooth muscle cells, platelets, and endothelial cells. patsnap.comacs.orgnih.gov Activation of the IP receptor leads to increased intracellular cyclic AMP (cAMP), which in turn causes relaxation of vascular smooth muscle cells and inhibition of platelet aggregation. patsnap.comnih.gov

Research Context and Distinctive Features of Beraprost (B1666799) Sodium

Beraprost sodium stands out among prostacyclin analogs as the first chemically stable and orally active compound of its kind. researchgate.netnih.govjacc.org This oral activity represents a significant advantage in research settings compared to other analogs like epoprostenol (B1671539), which requires continuous intravenous infusion, or iloprost (B1671730) and treprostinil (B120252), which are administered via inhalation or subcutaneously, respectively. acs.orgnih.govjacc.orgjacc.org The chemical stability of this compound is attributed to its structure, which includes a phenol (B47542) moiety instead of the unstable exo-enol ether moiety found in prostacyclin. researchgate.net Additionally, it features a modified omega-side chain. researchgate.net

Research into this compound has focused on its pharmacological properties, including its vasodilatory, antiplatelet, and cytoprotective effects. researchgate.netnih.govdrugbank.com Studies have explored its mechanism of action, confirming that it binds to and activates prostacyclin (IP) receptors, leading to the activation of adenylate cyclase and subsequent elevation of intracellular cAMP levels. patsnap.comnih.govfrontiersin.org This increase in cAMP inhibits the release of Ca²⁺ from intracellular stores, contributing to smooth muscle relaxation and vasodilation. nih.govdrugbank.com Research also suggests that this compound may influence other pathways, such as potentially decreasing endothelin-1 (B181129) levels and involving the NO/cGMP pathway in certain vascular beds like retinal arterioles. nih.govarvojournals.org Some studies indicate it may also bind to other prostaglandin (B15479496) receptors, such as EP4, albeit with lower affinity. frontiersin.org

Detailed research findings on this compound have been generated through various study designs, including in vitro experiments, animal models, and clinical trials (with a focus on research outcomes rather than clinical dosage/safety profiles). For instance, studies in canine models of chronic pulmonary hypertension have demonstrated that this compound significantly decreases systolic pulmonary arterial pressure and pulmonary vascular impedance in a dose-dependent manner, showing a vasodilating effect on pulmonary vessels. frontiersin.org Comparative studies in canine models have also suggested that beraprost may exhibit more selective vasodilative effects on the pulmonary circulation compared to other vasodilators like prostaglandin E₁, nitroglycerin, and nifedipine. nih.gov

Research has also investigated the effects of this compound on exercise capacity and hemodynamics in the context of pulmonary arterial hypertension (PAH). Early research indicated potential benefits in improving exercise capacity, although the sustainability of this effect over longer periods has been a subject of further investigation. ersnet.orgjacc.orgjacc.org Studies have also explored its potential in treating peripheral arterial disease, with research indicating improvements in walking distances in patients with intermittent claudication. nih.govnih.govahajournals.org Furthermore, research has extended to exploring the effects of this compound in other conditions, such as nephrotic syndrome, where studies have investigated its impact on renal function and proteinuria. nih.gov

The distinctive features of this compound, particularly its oral bioavailability and chemical stability, have made it a valuable tool in academic research for understanding the therapeutic potential of prostacyclin pathway modulation in various vascular and related disorders. researchgate.netjacc.org

Here is a summary of some research findings:

Study TypeModel/ConditionKey FindingSource
Animal Study (Canine)Chronic Pulmonary HypertensionDose-dependent decrease in systolic PAP and pulmonary vascular impedance; pulmonary vessel vasodilation. frontiersin.org
Animal Study (Canine)Vasoconstrictive Pulmonary HypertensionMore selective pulmonary vasodilation compared to PGE₁, nitroglycerin, nifedipine. nih.gov
Clinical Research (Intermittent Claudication)Arteriosclerosis ObliteransIncreased pain-free and maximum walking distances; tended to decrease endothelin-1 levels. nih.gov
Clinical Research (PAH)WHO Functional Class II/III PAHImproved 6-minute walk distance at 3 and 6 months compared to placebo in one study. jacc.org
Clinical Research (Nephrotic Syndrome)Nephrotic SyndromeImproved total effective rate and reduced proteinuria, serum creatinine (B1669602), BUN, cholesterol, triglycerides. nih.gov
In vitro / Animal StudyPorcine Retinal Arterioles / Chronic Renal Failure (Retracted)Elicits dilation via eNOS and potassium channels; inhibited renin-angiotensin system in rats (retracted). arvojournals.orgkarger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NaO5 B1671997 Beraprost sodium CAS No. 1290611-29-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZZXIRLARSET-VJRSQJMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88430-50-6 (Parent)
Record name Beraprost sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048585
Record name Beraprost sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88475-69-8, 88430-50-6
Record name Beraprost sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beraprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beraprost sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERAPROST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Elucidation of Beraprost Sodium Analogs

Evolution of Synthetic Strategies for Prostacyclin Mimics

Early synthetic efforts for prostacyclin mimics focused on overcoming the inherent instability of the enol-ether moiety in PGI2. jst.go.jpchula.ac.th This involved designing analogs where this labile structure was replaced with more stable functionalities, such as phenyl ether moieties or carbocyclic rings. nih.govjst.go.jpchula.ac.th The goal was to retain the crucial biological activities – vasodilation and inhibition of platelet aggregation – while conferring chemical and metabolic robustness. nih.govjst.go.jpchula.ac.th The development of beraprost (B1666799), a 5,6,7-trinor-4,8-inter-m-phenylene PGI2 analogue with a benzofuran (B130515) core, exemplifies this approach. nih.govjst.go.jpchula.ac.th

Advanced Stereoselective Synthesis of Beraprost Sodium

The synthesis of this compound, which exists as a mixture of four optical isomers, requires advanced stereoselective methodologies to control the configuration of multiple chiral centers. nih.govresearchgate.netbeilstein-journals.org While this compound is administered as a mixture of diastereomers, research has also explored the synthesis of individual isomers, as their activities can differ. beilstein-journals.org Key strategies employed in the stereoselective synthesis of beraprost and related prostacyclin analogs include various metal-catalyzed reactions, stereocontrolled chain elongations, and cyclization approaches. nih.govjst.go.jpchula.ac.th

Ortho-Selective Metalation and Cyclization Routes

A key step in the synthesis of the cyclopenta[b]benzofuran core of beraprost involves ortho-selective metalation of bromoanisoles using Grignard reagents, followed by copper-catalyzed SN2' cyclization. nih.govjst.go.jpchula.ac.th This sequence is crucial for constructing the specific bicyclic ring system found in beraprost. nih.govchula.ac.th

Stereocontrolled Elongation of Omega-Side Chains

The stereocontrolled introduction of the omega-side chain is another critical aspect of beraprost synthesis. Methods such as the Prins reaction have been utilized for the stereoselective elongation of this chain. nih.govjst.go.jpchula.ac.th Other strategies in prostaglandin (B15479496) and prostacyclin analog synthesis involve stereoselective conjugate additions and asymmetric olefinations to establish the correct configuration in the side chains. nih.govacs.orgthieme-connect.com For instance, the stereoselective conjugate addition of alkenylcopper derivatives to bicyclic intermediates has been employed in the synthesis of iloprost (B1671730), another prostacyclin analog, to establish the omega-side chain with defined stereochemistry. nih.govacs.orgresearchgate.net Asymmetric olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are also significant for creating the correct double bond geometry and stereochemistry in the side chains. researchgate.netthieme-connect.comjlu.edu.cn

Radical Cyclization Approaches

Radical cyclization reactions have been explored as a strategy in the synthesis of prostaglandin and prostacyclin analogs to construct cyclic frameworks and control stereochemistry. univie.ac.atnih.govacs.orgacs.org While not explicitly detailed for this compound in the provided snippets, radical cyclization, such as the Snider-type radical cyclization, has been applied to the synthesis of complex cyclic molecules, including prostaglandin metabolites, demonstrating its potential in constructing the core structures or side chains of such compounds with stereocontrol. nih.govacs.org

De Novo Synthesis Pathways for Core Benzofuran and Indoline Structures

De novo synthesis approaches for constructing the core benzofuran structure of beraprost have also been developed. One such modular and stereoselective pathway involves the use of an enal-lactone intermediate. acs.org This approach utilizes a 1,4-conjugate addition to introduce the lower omega-side chain, followed by the de novo construction of the dihydrobenzofuran core (representing the upper alpha-side chain in a retrosynthetic sense) using reactions like inverse-electron demand Diels-Alder (IEDDA) reactions, cheletropic extrusion, dehalogenation, and aromatization steps. acs.org This highlights the use of creative synthetic strategies to build the complex polycyclic framework of beraprost from simpler precursors.

Design Principles for Enhanced Chemical Stability and Bioactivity

The design of this compound was guided by the need to improve upon the poor chemical stability of native prostacyclin, which undergoes rapid hydrolysis of its enol-ether system. nih.govjst.go.jpchula.ac.thwikipedia.org By replacing the labile enol-ether with a more stable benzofuran moiety, beraprost achieves increased chemical stability. nih.govchula.ac.th Furthermore, structural modifications aimed at enhancing metabolic stability and achieving oral bioavailability were crucial design considerations. nih.govjst.go.jpchula.ac.th The resulting structure of beraprost, with its cyclopenta[b]benzofuranyl skeleton, provides the necessary stability for therapeutic use, including oral administration. chula.ac.th Research and development efforts focused on optimizing the structure to enhance efficacy and minimize adverse effects, ultimately leading to the orally active this compound. nih.gov

Characterization of Stereoisomers and their Differential Activities

This compound, a synthetic analog of prostacyclin (PGI2), exists as a racemic mixture comprising four distinct stereoisomers: beraprost-314d, beraprost-314l, beraprost-315d, and beraprost-315l. ucl.ac.uk The pharmacological activity of this compound is critically dependent on its stereochemical configuration, with significant differences observed in the biological effects of these individual isomers. beilstein-journals.orgbeilstein-journals.org

Extensive in vitro studies have identified esuberaprost (B1248030), corresponding to the beraprost-314d isomer, as the most pharmacologically active component within the racemic mixture. ucl.ac.uknih.gov Investigations into the relative binding affinity of the four isomers at prostacyclin displaceable sites in human platelets revealed approximately a 100-fold variation in potency among them. ucl.ac.uk Esuberaprost functions as a highly potent agonist of the prostanoid IP receptor, a Gs-coupled receptor known to mediate vasorelaxation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation through the elevation of intracellular cyclic AMP (cAMP) levels. ucl.ac.uknih.gov

Comparative studies evaluating the functional activity of esuberaprost against the beraprost racemic mixture have demonstrated the superior potency of the single isomer in various cellular assays. In HEK-293 cells engineered to stably express the human IP receptor (HEK-293-IP), esuberaprost exhibited a 26-fold greater potency in stimulating cAMP generation compared to the beraprost mixture. nih.gov Similarly, in human pulmonary arterial smooth muscle cells (PASMCs) derived from patients with pulmonary arterial hypertension (PAH), esuberaprost was found to be 40-fold more potent than beraprost in inhibiting cell proliferation. nih.gov

The differential activities extend to effects on vascular tone. In rat pulmonary arteries, esuberaprost demonstrated a 5-fold higher potency in inducing relaxation compared to beraprost. nih.gov This effect was significantly attenuated by the presence of an IP receptor antagonist or a nitric oxide synthase inhibitor, suggesting involvement of both IP receptor activation and nitric oxide signaling. nih.gov Conversely, at higher concentrations (≥ 1000 nM), esuberaprost induced EP3 receptor-dependent vasoconstriction, although the magnitude of contraction was approximately 50% lower than that observed with the beraprost mixture. nih.gov Notably, studies in pulmonary arteries from PAH patients indicated that while esuberaprost caused some relaxation, the beraprost mixture instead produced a weak contraction, suggesting that certain isomers present in the racemic mixture may possess undesirable pharmacological effects that counteract the beneficial activity of esuberaprost. ucl.ac.uknih.gov The antiproliferative effects of esuberaprost in PASMCs and arteries appear to be highly dependent on nitric oxide, with a more variable role for the IP receptor. ucl.ac.uknih.gov

The observed differences in activity highlight the critical role of stereochemistry in determining the pharmacological profile of this compound. The isolation and characterization of esuberaprost as the primary active isomer have provided valuable insights into the structure-activity relationships of this class of prostacyclin analogs.

Comparative Potency of Esuberaprost vs. Beraprost Racemic Mixture

AssayCell Type/TissueEndpointPotency Comparison (Esuberaprost vs. Beraprost)Citation
cAMP GenerationHEK-293-IP CellsIncrease in cAMP26-fold more potent nih.gov
Cell Proliferation InhibitionHuman PASMCs (PAH patients)Inhibition of proliferation40-fold more potent nih.gov
VasorelaxationRat Pulmonary ArteriesRelaxation5-fold greater potency nih.gov
VasoconstrictionRat Pulmonary ArteriesContraction (high conc.)50% lower contraction nih.gov

Molecular Pharmacology and Intracellular Signaling Pathways of Beraprost Sodium

Receptor Binding Kinetics and Selectivity

Beraprost (B1666799) sodium primarily exerts its effects by binding to and activating prostacyclin (IP) receptors. patsnap.compatsnap.com However, studies have also explored its affinity for other prostanoid receptor subtypes.

Interaction with Prostacyclin (IP) Receptors on Cellular Surfaces

Beraprost sodium acts as an agonist at prostacyclin (IP) receptors, which are G protein-coupled receptors (GPCRs) found on the surface of cells, including vascular endothelial cells and smooth muscle cells. patsnap.compatsnap.com Upon binding to the IP receptor, this compound initiates a cascade of intracellular events. patsnap.com Research indicates that this compound has a higher affinity for the IP receptor compared to natural PGI2, attributed to its chemical stability. arvojournals.orgahajournals.org Studies using IP receptor antagonists, such as CAY10441, have demonstrated that the vasodilatory effects of this compound are mediated via the IP receptor. arvojournals.org The IP receptor is expressed in both the vascular endothelium and smooth muscle. arvojournals.org

Exploration of Cross-Binding Affinities to Other Prostanoid Receptors (e.g., EP4 Receptor)

While the IP receptor is the primary target, this compound has been shown to exhibit some cross-binding affinities to other prostanoid receptors. Notably, it can bind to the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4, albeit at a lower affinity than the IP receptor. nih.gov This interaction with the EP4 receptor can also lead to the activation of adenylate cyclase and subsequent increase in cAMP levels. nih.gov Studies have suggested that the beneficial effects of this compound in certain conditions, such as hypoxic pulmonary hypertension, may partly involve binding to the EP4 receptor, potentially compensating for reduced IP receptor expression. nih.govnih.govresearchgate.net Beraprost has a low affinity (Ki >3 µM) for EP1, EP2, and DP1 prostanoid receptors, with a reported Ki of 680 nM for binding to the human EP3 receptor. ucl.ac.uk

A study investigating the binding affinity and receptor selectivity of various compounds, including PGI2 analogues, for human prostanoid receptors reported binding affinity (Ki, nM) values. While specific Ki values for beraprost across all receptors were not extensively detailed in one source, data from other studies provide some insight. For instance, a Ki value of either 19 or 38 nM for beraprost against the rat or human IP receptor, respectively, expressed in CHO cells has been reported. ucl.ac.uk Another source indicates Ki values for beraprost at the prostanoid IP receptor (133.0 nM [Kd] and 16.0 nM [Ki]) and the prostanoid EP3 receptor (110.0 nM [Ki]). ncats.io

Here is a table summarizing some reported binding affinity data for this compound:

Receptor TargetSpecies/Cell TypeBinding Affinity (Ki or Kd)Reference
Prostanoid IP receptorRat IP receptor19 nM (Ki) ucl.ac.uk
Prostanoid IP receptorHuman IP receptor38 nM (Ki) ucl.ac.uk
Prostanoid IP receptorNot specified133.0 nM (Kd) ncats.io
Prostacyclin receptorNot specified16.0 nM (Ki) ncats.io
Prostanoid EP3 receptorHuman receptor680 nM (Ki) ucl.ac.uk
Prostanoid EP3 receptorNot specified110.0 nM (Ki) ncats.io
EP1, EP2, DP1 receptorsNot specified>3 µM (low affinity) ucl.ac.uk
EP4 receptorNot specifiedLower affinity than IP nih.gov

Downstream Intracellular Signal Transduction

The binding of this compound to its target receptors triggers a cascade of intracellular signaling events, primarily involving the adenylate cyclase/cAMP/PKA pathway and modulation of calcium dynamics. patsnap.comdrugbank.com

Adenylate Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

A key downstream effect of this compound binding to the IP receptor is the activation of adenylate cyclase. patsnap.compatsnap.com This enzyme, located in the cell membrane, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The resulting increase in intracellular cAMP levels is a crucial step in mediating the effects of this compound. patsnap.com Elevated cAMP acts as a second messenger, modulating various cellular functions. patsnap.com Beraprost has been shown to elevate intracellular cAMP levels in various cell types, including vascular endothelial cells, smooth muscle cells, and polymorphonuclear leukocytes. ahajournals.orgcurrentpediatrics.comnih.gov

Cyclic AMP-Dependent Protein Kinase A (PKA) Activation and Phosphorylation Cascades

Increased intracellular cAMP levels lead to the activation of cyclic AMP-dependent protein kinase A (PKA). patsnap.com PKA is an enzyme that phosphorylates specific target proteins, triggering a series of downstream responses. patsnap.com PKA activation is involved in the vasorelaxation effects of this compound, ultimately leading to the widening of blood vessels. patsnap.com Studies have demonstrated that PKA activation is involved in beraprost-induced increases in endothelial nitric oxide synthase (eNOS) gene expression and subsequent nitric oxide (NO) production in endothelial cells. ahajournals.org Inhibition of PKA has been shown to block these effects. ahajournals.org In vascular smooth muscle cells, while higher concentrations of beraprost can activate PKA, lower, clinically relevant concentrations primarily activate the exchange protein directly activated by cAMP (Epac) pathway, which also contributes to inhibitory effects on cell migration. nih.govresearchgate.net

Modulation of Intracellular Calcium Ion Dynamics

This compound has been shown to influence intracellular calcium ion dynamics. It acts by binding to prostacyclin membrane receptors, which ultimately leads to the inhibition of the release of Ca2+ from intracellular storage sites. nih.govncats.iodrugbank.commedchemexpress.comdrugbank.com This reduction in the influx or mobilization of intracellular Ca2+ is postulated to contribute to the relaxation of smooth muscle cells and subsequent vasodilation. nih.govncats.iodrugbank.comdrugbank.com In polymorphonuclear leukocytes, beraprost inhibits the influx of extracellular Ca2+, and this effect correlates with the increase in intracellular cAMP levels. nih.gov

Activation of Protein Kinase B (Akt) Signaling Pathways

This compound has been shown to activate the Akt (Protein Kinase B) signaling pathway. Activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway is linked to fundamental cellular processes such as protein synthesis, cell proliferation, and cell survival iiarjournals.org. Research indicates that this compound administration can activate the PI3K-Akt-eNOS pathway, which contributes to its protective effects on vascular endothelial cells iiarjournals.org. This activation results in increased release of phosphates and nitric oxide (NO) via eNOS, and has been reported to inhibit apoptosis of vascular endothelial cells iiarjournals.org.

Gene Expression and Protein Modulation

This compound influences the expression of various genes and modulates the activity of several proteins, contributing to its diverse pharmacological actions.

Endothelial Nitric Oxide Synthase (eNOS) Gene Expression and Nitric Oxide Production

This compound stimulates the expression of the endothelial nitric oxide synthase (eNOS) gene and increases nitric oxide (NO) production ahajournals.orgarvojournals.org. Studies in vascular endothelial cells have demonstrated that this compound treatment increases eNOS expression at both the mRNA and protein levels ahajournals.orgcapes.gov.br. This effect is mediated through the cAMP/protein kinase A (PKA) pathway ahajournals.orgnih.gov. This compound increases the stability of eNOS mRNA and activates the transcription of the eNOS gene, involving cAMP-responsive elements (CRE) in the eNOS promoter ahajournals.orgcapes.gov.br. The resulting increase in NO production contributes to vasodilation ahajournals.orgarvojournals.org.

Regulation of Oxygen-Sensitive Voltage-Gated Potassium (Kv) Channels

This compound influences the expression and function of oxygen-sensitive voltage-gated potassium (Kv) channels, particularly in pulmonary artery smooth muscle cells karger.comnih.gov. Reduced expression and function of Kv channels are implicated in the pathogenesis of hypoxia-induced pulmonary hypertension karger.comnih.govnih.gov. This compound has been shown to upregulate the expression of Kv channel α-subunits (Kv1.2, Kv1.5, and Kv2.1) and enhance O2-sensitive voltage-gated K+ channel current in models of pulmonary hypertension karger.comnih.gov. This effect appears to be mediated, at least in part, via the prostaglandin E2 receptor subtype EP4, in addition to the IP receptor karger.comnih.govresearchgate.net.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (P38, JNK)

This compound has been shown to influence Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK (c-Jun N-terminal kinase) scite.aidovepress.comdovepress.com. These pathways are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation scite.aidovepress.comdovepress.comresearchgate.net. Research indicates that this compound can inhibit the phosphorylation of p38 and JNK, which is associated with its anti-inflammatory and anti-apoptotic effects scite.aidovepress.comdovepress.comresearchgate.net. For instance, in models of hepatic ischemia-reperfusion injury and diabetic nephropathy, this compound treatment has been linked to the suppression of p38 and JNK activation, contributing to reduced inflammation and improved outcomes scite.aidovepress.comsemanticscholar.org.

Preclinical Pharmacological Effects and Therapeutic Potential in Animal Models

Vascular and Hemodynamic Modulation in Disease Models

Beraprost (B1666799) sodium has been shown to exert significant effects on the vascular system, leading to improvements in hemodynamic parameters in various disease models. nih.gov

Pulmonary and Systemic Vasodilatory Effects

In a canine model of chronic pulmonary hypertension, beraprost sodium demonstrated a dose-dependent vasodilating effect on both pulmonary and systemic blood vessels. physiology.orgnih.gov Oral administration of this compound led to a significant decrease in systolic pulmonary arterial pressure. physiology.orgnih.gov This suggests a direct relaxing effect on the smooth muscle cells of the pulmonary arteries. Furthermore, the compound also induced systemic vasodilation, indicating a broader impact on the circulatory system. physiology.orgnih.gov A study on healthy volunteers also confirmed the vasodilating effect of this compound, as evidenced by increased skin microcirculation blood flow. researchgate.net

Impact on Pulmonary and Systemic Vascular Impedance

Congruent with its vasodilatory effects, this compound has been shown to reduce both pulmonary and systemic vascular impedance. In the same canine model of chronic pulmonary hypertension, all tested doses of this compound significantly decreased pulmonary vascular impedance. physiology.orgnih.gov Higher doses also resulted in a significant reduction in systemic vascular impedance. physiology.orgnih.gov These findings indicate that this compound can effectively lessen the resistance to blood flow in both the pulmonary and systemic circuits, which is a key therapeutic target in conditions like pulmonary hypertension. physiology.orgnih.gov

Effect of this compound on Hemodynamic Parameters in a Canine Model of Chronic Pulmonary Hypertension
ParameterEffectAnimal Model
Systolic Pulmonary Arterial PressureDose-dependent decreaseCanine
Pulmonary Vascular ImpedanceSignificant decrease at all tested dosesCanine
Systemic Vascular ImpedanceSignificant decrease at higher dosesCanine

Antiplatelet Aggregation Mechanisms in Vivo

This compound exhibits potent antiplatelet aggregation effects, a crucial mechanism for preventing thrombosis. mdpi.com In a study on rats, the antiplatelet action of orally administered this compound was demonstrated to be mediated through the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets. nih.gov By activating adenylate cyclase, this compound increases intracellular cAMP, which in turn inhibits calcium ion influx and the formation of thromboxane (B8750289) A₂, a potent platelet aggregator. nih.gov This leads to a dose-dependent inhibition of platelet aggregation induced by agents such as ADP and collagen. nih.gov

Anti-Inflammatory and Antioxidant Activities

Beyond its hemodynamic effects, this compound also possesses significant anti-inflammatory and antioxidant properties, which contribute to its therapeutic potential.

Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-1β)

In a rat model of cigarette smoke extract-induced emphysema, this compound demonstrated a protective effect by reducing the levels of pro-inflammatory cytokines. nih.gov Specifically, treatment with this compound was associated with a significant reduction in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the lungs. nih.gov This anti-inflammatory action is believed to be mediated, at least in part, by the activation of cAMP signaling. nih.gov Another study in a mouse model of high-fat diet-induced obesity also showed that this compound reduced the expression of TNF-α in white adipose tissue. researchgate.net

Enhancement of Antioxidant Capacity and Reduction of Oxidative Stress

This compound has been shown to bolster the body's antioxidant defenses and mitigate oxidative stress in animal models. In the rat model of emphysema, the protective effects of this compound were linked to a normalization of biological oxidant activity. nih.gov The study found that this compound treatment prevented the reduction of serum antioxidant activity. physiology.org In a study on vascular endothelial cells, this compound demonstrated a cytoprotective action against peroxide-induced damage by inhibiting the increase in lipid peroxides. nih.gov This suggests that this compound can help protect cells from the damaging effects of oxidative stress.

Anti-Inflammatory and Antioxidant Effects of this compound in Animal Models
EffectFindingAnimal Model
Inhibition of Pro-Inflammatory CytokinesReduced expression of TNF-α and IL-1βRat (emphysema model)
Enhancement of Antioxidant CapacityNormalized serum antioxidant activityRat (emphysema model)
Reduction of Oxidative StressInhibited increase in lipid peroxidesIn vitro (vascular endothelial cells)

Anti-Apoptotic and Anti-Proliferative Cellular Responses

A significant aspect of this compound's preclinical profile is its inhibitory effect on the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the pathogenesis of vascular remodeling and diseases like pulmonary arterial hypertension and atherosclerosis. patsnap.comoup.com Studies have shown that this compound can dose-dependently inhibit the proliferation of cultured smooth muscle cells. nih.gov The mechanism underlying this anti-proliferative effect involves the regulation of the cell cycle. This compound induces cell cycle arrest in the G1 phase. oup.comnih.gov

This is achieved, at least in part, by preventing the downregulation of p27Kip1, a cyclin-dependent kinase inhibitor, through a cyclic adenosine monophosphate (cAMP) signaling pathway. oup.comnih.govnih.gov In a canine coronary artery model subjected to balloon injury, this compound treatment attenuated the proliferation rate of cells in the media by 35% and maintained the expression of p27Kip1, which was otherwise reduced in control subjects. oup.comnih.gov By inhibiting VSMC proliferation, this compound helps to prevent the pathological remodeling of blood vessels. patsnap.com

Model SystemKey FindingsMechanism of ActionSource
Canine Coronary Artery (Balloon Injury)Attenuated the proliferation rate of medial cells by 35%; Inhibited neointimal formation.Maintained expression of p27Kip1. oup.comnih.gov
Cultured Smooth Muscle Cells (SMCs)Inhibited proliferation in a dose-dependent manner; Induced cell cycle arrest in the G1 phase.Prevented downregulation of p27Kip1 via cAMP signaling. oup.comnih.gov
Human Pulmonary Arterial Smooth Muscle Cells (HPASMC)Suppressed HPASMC proliferation under hypoxic and normoxic conditions.Inhibited p27Kip1 mRNA degradation through the cAMP pathway. nih.gov

This compound exhibits significant cytoprotective effects by inhibiting cellular apoptosis in various tissues subjected to pathological stress. In a mouse model of hepatic ischemia-reperfusion (IR) injury, preconditioning with this compound effectively suppressed apoptosis. dovepress.comnih.gov This protective effect was evidenced by the modulation of key apoptosis-related proteins; this compound influenced the expression of Bax, Bcl-2, and Caspases-3, -8, and -9. nih.gov

Similarly, in a rat model of emphysema induced by cigarette smoke extract (CSE), this compound treatment attenuated the development of the condition by inhibiting pulmonary apoptosis. physiology.orgnih.gov This anti-apoptotic effect contributes to the preservation of alveolar structures and lung parenchyma. nih.gov The ability of this compound to prevent apoptosis has also been noted in the context of pulmonary endothelium alterations. scite.ai These findings underscore the broad anti-apoptotic potential of this compound in protecting tissues from various forms of cellular injury. dovepress.com

Tissue/ModelPathological InsultAnti-Apoptotic EffectModulated ProteinsSource
Liver (Mice)Ischemia-Reperfusion (IR) InjurySuppressed hepatic apoptosis.Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9 dovepress.comnih.gov
Lungs (Rats)Cigarette Smoke Extract (CSE)Inhibited pulmonary apoptosis, preventing parenchymal destruction.Caspase-3 physiology.orgnih.gov

In addition to its effects on apoptosis, this compound has been shown to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components, which can be dysregulated in pathological states. dovepress.comnih.gov Research using a mouse model of hepatic ischemia-reperfusion (IR) injury demonstrated that preconditioning with this compound effectively suppressed the autophagic process that contributes to tissue damage. dovepress.comnih.gov This modulation was observed through the altered expression of key autophagy-related proteins, including microtubule-associated protein 1 light chain 3 (LC3), Beclin-1, and P62. nih.gov By suppressing excessive or detrimental autophagy, this compound provides another layer of cytoprotection, helping to ameliorate liver injury following ischemia-reperfusion. dovepress.comnih.gov

ModelPathological StateEffect on AutophagyModulated ProteinsSource
Mouse LiverIschemia-Reperfusion (IR) InjurySuppressed autophagy.LC3, Beclin-1, P62 nih.gov

Investigation of this compound in Specific Animal Disease Models

This compound has been extensively studied in animal models of pulmonary hypertension (PH), particularly the model induced by a single injection of monocrotaline (B1676716) (MCT) in rats, which causes significant elevation of pulmonary arterial pressure and vascular remodeling. nih.govnih.gov Chronic oral administration of this compound has been shown to dose-dependently suppress the development of MCT-induced PH. nih.gov

In one study, rats treated with monocrotaline developed a mean pulmonary arterial pressure (Ppa) of 27.2 +/- 1.2 cmH2O, a significant increase from the 18.3 +/- 0.6 cmH2O seen in saline-treated controls. Treatment with low and high concentrations of this compound significantly suppressed this increase, lowering the Ppa to 23.4 +/- 0.7 cmH2O and 22.5 +/- 0.5 cmH2O, respectively. nih.gov Furthermore, this compound treatment significantly attenuated the increases in right ventricular systolic pressure and the ratio of right ventricular weight to body weight, key indicators of the severity of PH. atsjournals.org The protective effects are attributed not only to vasodilation and anti-platelet aggregation but also to anti-inflammatory effects, as evidenced by decreased production of cytokines like IL-1, IL-6, and TNF by alveolar macrophages. nih.gov Combination therapy with other agents, such as sildenafil, has shown additive effects in improving pulmonary hemodynamics in this model. atsjournals.org

ParameterMCT + ControlMCT + this compound (Low Conc.)MCT + this compound (High Conc.)Source
Pulmonary Arterial Pressure (Ppa)27.2 +/- 1.2 cmH₂O23.4 +/- 0.7 cmH₂O22.5 +/- 0.5 cmH₂O nih.gov
Right Ventricular Systolic PressureSignificantly increasedSignificantly attenuated atsjournals.org
Right Ventricle Weight / Body Weight RatioSignificantly increasedSignificantly attenuated atsjournals.org
Cytokine Production (IL-1, IL-6, TNF)IncreasedDecreased nih.gov

Chronic Kidney Disease Models

This compound has shown promise in preclinical models of chronic kidney disease (CKD) by mitigating the decline in renal function and improving survival. In rat models, including those with nephritis and partial nephrectomy, beraprost has been observed to inhibit the reduction of kidney function. Furthermore, in cats with naturally occurring CKD (International Renal Interest Society [IRIS] stages 2 and 3), beraprost treatment was reported to suppress the deterioration of kidney function, as indicated by serum creatinine (B1669602) levels. The renoprotective effects of beraprost are attributed to its ability to improve renal microcirculation, protect vascular endothelial cells, reduce inflammatory factor generation, and prevent the development of interstitial fibrosis. Studies in obese Zucker rats, a model of type 2 diabetes, also revealed significant protective effects of beraprost against renal disorders. In diabetic nephropathy models using rats, this compound has been shown to improve renal function by inhibiting the P38MAPK signaling pathway, which in turn reduces inflammation and renal damage.

Table 1: Effects of this compound in Preclinical Models of Chronic Kidney Disease

Animal ModelKey FindingsReference
Nephritic and Partially Nephrectomized RatsInhibited reduction in kidney function and improved survival.
Cats with IRIS Stage 2 and 3 CKDSuppressed the deterioration of kidney function.
Obese Zucker RatsExhibited significant protective effects against renal disorders.
Diabetic Nephropathy Rat ModelImproved renal function by inhibiting the P38MAPK signaling pathway.

Cerebral Circulatory Disorders and Stroke Models

The therapeutic potential of this compound in cerebral circulatory disorders and stroke has been evaluated in several animal models. In a rabbit model of arachidonate-induced sudden death, oral administration of beraprost decreased both the incidence of convulsions and mortality. Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), long-term oral administration of beraprost improved the survival rate and reduced the incidence of stroke, effects attributed to the improvement of cerebral circulation. In a canine model of transient global cerebral ischemia, beraprost completely prevented the post-ischemic decrease in baroreceptor reflex sensitivity, a marker of brain injury. This cerebroprotective effect was associated with the prevention of post-ischemic reduction in regional blood flow in the medulla and cerebral cortex and was suggested to be independent of its anti-aggregatory and vasodilator effects, possibly stemming from a cytoprotective effect through membrane stabilization. In a rat model of global cerebral ischemia-reperfusion (GCIR) injury, this compound significantly improved spatial learning and memory function and reduced oxidative stress in the hippocampus.

Table 2: Effects of this compound in Preclinical Models of Cerebral Circulatory Disorders and Stroke

Animal ModelKey FindingsReference
Arachidonate-Induced Sudden Death in RabbitsDecreased incidence of convulsion and mortality.
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Improved survival rate and decreased incidence of stroke.
Transient Global Cerebral Ischemia in DogsPrevented the decrease in baroreceptor reflex sensitivity and post-ischemic reduction of regional blood flow.
Global Cerebral Ischemia-Reperfusion (GCIR) in RatsImproved spatial learning and memory; reduced hippocampal oxidative stress.

Hepatic Ischemia-Reperfusion Injury Models

In a mouse model of hepatic ischemia-reperfusion (IR) injury, preconditioning with this compound demonstrated significant protective effects. This pretreatment effectively reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes that are indicative of liver damage. Histopathological examination of the liver tissue also showed improved pathological damage in the beraprost-treated group. The protective mechanism of beraprost in this model involves the suppression of inflammation, apoptosis, and autophagy. Specifically, beraprost ameliorated the production of the pro-inflammatory mediators tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). The anti-apoptotic and anti-autophagic effects were associated with the modulation of key proteins in these pathways. These beneficial effects of beraprost preconditioning were linked to the reduced phosphorylation of P38 and c-Jun N-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.

Table 3: Effects of this compound in a Mouse Model of Hepatic Ischemia-Reperfusion Injury

ParameterEffect of this compound PreconditioningReference
Serum Liver Enzymes (ALT, AST)Effectively reduced.
Liver HistopathologyImproved pathological damage.
Inflammatory Mediators (TNF-α, IL-1β)Ameliorated production.
Apoptosis and AutophagySuppressed.
P38 and JNK PhosphorylationReduced.

Emphysema Models (e.g., Cigarette Smoke Extract-Induced)

This compound has been shown to have a protective effect against the development of emphysema in a rat model induced by cigarette smoke extract (CSE). Treatment with beraprost prevented the development of CSE-induced emphysema, leading to a significant attenuation in alveolar enlargement and destruction of the pulmonary parenchyma. The mechanisms underlying this protective effect are multifactorial. Beraprost was found to inhibit pulmonary apoptosis and the induction of matrix metalloproteinase (MMP)-2 and MMP-9 activity, enzymes involved in the breakdown of the extracellular matrix. Furthermore, the protective action of beraprost was associated with a reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), as well as a normalization of biological oxidant activity. It is proposed that beraprost mediates these effects by activating cyclic adenosine monophosphate (cAMP) signaling through specific prostacyclin receptors.

Table 4: Effects of this compound in a Rat Model of Cigarette Smoke Extract-Induced Emphysema

Pathological FeatureEffect of this compoundReference
Alveolar Enlargement and Parenchymal DestructionSignificantly attenuated.
Pulmonary ApoptosisInhibited.
MMP-2 and MMP-9 ActivityInhibited induction.
Pro-inflammatory Cytokines (TNFα, IL-1β)Reduced expression.
Biological Oxidant ActivityNormalized.

Chronic Brain Injury Models (e.g., Aluminum-Overload)

In a rat model of chronic brain injury induced by aluminum overload, this compound demonstrated a significant neuroprotective effect. Administration of beraprost significantly improved spatial learning and memory function impairment and ameliorated hippocampal neuron injury caused by chronic aluminum exposure. The neuroprotective mechanism of beraprost in this model is linked to the remodeling of the prostacyclin synthase (PGIS)/prostacyclin receptor (IP) signaling pathway and the inhibition of oxidative stress. Aluminum overload was found to cause a decrease in superoxide (B77818) dismutase (SOD) activity and an increase in malondialdehyde (MDA) content, indicative of oxidative stress. Beraprost administration significantly blunted these changes. Furthermore, while aluminum overload led to an increase in PGI2 levels and upregulation of PGIS and IP expression, beraprost treatment resulted in a dose-dependent decrease in PGI2 levels and downregulation of PGIS and IP expressions, suggesting a rebalancing of this signaling pathway.

Table 5: Effects of this compound in a Rat Model of Aluminum-Overload Induced Chronic Brain Injury

ParameterEffect of Aluminum OverloadEffect of this compoundReference
Spatial Learning and MemoryImpairedSignificantly improved
Hippocampal Neuron InjuryPresentAmeliorated
SOD ActivityDecreasedSignificantly blunted the decrease
MDA ContentIncreasedSignificantly blunted the increase
PGI2 LevelIncreasedDecreased in a dose-dependent manner
PGIS and IP ExpressionUpregulatedDownregulated in a dose-dependent manner

Metabolic Syndrome and Hepatic Steatosis Models

This compound has shown beneficial effects in animal models of metabolic syndrome and hepatic steatosis. In obese Zucker rats, a model of genetic obesity-induced type 2 diabetes, oral administration of beraprost dose-dependently suppressed serum levels of glucose, insulin, triglycerides, and cholesterol. In an oral glucose tolerance test, beraprost also suppressed the post-glucose-loading elevation of serum glucose. Histopathological examination revealed that beraprost inhibited the progression of hepatic steatosis, as well as hypertrophy of adipose tissue and pancreatic fibrosis. In a mouse model of high-fat diet (HFD)-induced obesity, beraprost improved glucose metabolism, which was associated with a reduction of inflammation in white adipose tissue (WAT). Treatment with beraprost also attenuated fat accumulation in the liver of these mice.

Table 6: Effects of this compound in Preclinical Models of Metabolic Syndrome and Hepatic Steatosis

Animal ModelKey FindingsReference
Obese Zucker RatsSuppressed serum glucose, insulin, triglycerides, and cholesterol; inhibited progression of hepatic steatosis.
High-Fat Diet-Induced Obese MiceImproved glucose metabolism; reduced inflammation in white adipose tissue; attenuated hepatic fat accumulation.

Ocular Vascular System Studies (e.g., Retinal Arterioles)

In studies of the ocular vascular system, this compound has been shown to elicit vasodilation of retinal arterioles. In isolated porcine retinal arterioles, beraprost induced a dose-dependent dilation. This vasodilatory response was found to be mediated via the prostacyclin (IP) receptor, as it was abolished by an IP receptor antagonist. The mechanism of beraprost-induced vasodilation in retinal arterioles involves both endothelium-dependent and -independent pathways. The endothelium-dependent component is mediated by nitric oxide (NO) induced by the activation of protein kinase A (PKA) in the endothelium. The endothelium-independent vasodilation is mediated by the activation of adenosine triphosphate-sensitive potassium (KATP) channels in the vascular smooth muscle.

Table 7: Effects of this compound on Isolated Porcine Retinal Arterioles

ParameterEffect of this compoundMediating FactorsReference
VasodilationDose-dependentIP receptor, NO/cGMP pathway, KATP channels

Reperfusion Injury Models

Ischemia-reperfusion (IR) injury is a phenomenon where cellular damage occurs upon the restoration of blood flow to a tissue that was previously deprived of oxygen. frontiersin.org While reperfusion is essential, it can paradoxically exacerbate tissue injury initiated during the ischemic period through mechanisms like oxidative stress and inflammation. frontiersin.org this compound has been investigated in various animal models for its potential protective effects against this type of injury.

In a mouse model of hepatic ischemia-reperfusion injury, preconditioning with this compound was found to ameliorate liver damage. nih.gov This protective effect was demonstrated by a reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes that are indicative of liver cell injury. nih.gov The study also observed improvements in the pathological structure of the liver tissue in the treated groups. nih.gov The mechanism behind this protection appears to involve the suppression of inflammation, apoptosis (programmed cell death), and autophagy (a cellular degradation process). nih.gov Specifically, this compound preconditioning led to decreased production of the inflammatory mediators tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov It also modulated the expression of proteins involved in apoptosis, such as Bax, Bcl-2, and Caspases-3, -8, and -9, and autophagy-related proteins like LC3, Beclin-1, and P62. nih.gov These beneficial effects were associated with the reduced phosphorylation of P38 and c-Jun N-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

The neuroprotective potential of this compound has also been explored in models of cerebral ischemia-reperfusion. In a rat model of global cerebral ischemia-reperfusion (GCIR), this compound demonstrated a protective effect on the brain. researchgate.net Rats treated with this compound showed significant improvement in spatial learning and memory functions, which were impaired in the untreated ischemia group. researchgate.net The biochemical basis for this improvement included a notable blunting of the decrease in superoxide dismutase (SOD) activity and the increase in malondialdehyde (MDA) content in the hippocampus, indicating a reduction in oxidative stress. researchgate.net Furthermore, this compound treatment led to a significant down-regulation of COX-2, PGIS, and IP mRNA expression in the hippocampus of these rats. researchgate.net

In a canine model of transient global cerebral ischemia, this compound was investigated for its ability to prevent the deterioration of the baroreceptor reflex, a key mechanism for blood pressure regulation. nih.govnih.gov Following the ischemic event, a decrease in baroreceptor reflex sensitivity (BRS) was observed, but pretreatment with beraprost completely prevented this decline. nih.govnih.gov The study noted that this cerebroprotective effect seemed to be independent of its anti-platelet aggregation and vasodilatory effects, as a lower dose that still had a potent anti-aggregatory effect failed to protect the baroreceptor reflex. nih.gov The protective action may be linked to a prostacyclin-like cytoprotective effect involving membrane stabilization. nih.gov Beraprost also completely prevented the post-ischemic reduction of regional blood flow in the medulla and the cerebral cortex. nih.gov

Table 1: Effects of this compound in Animal Models of Reperfusion Injury

Animal ModelType of InjuryKey FindingsAssociated Mechanisms
MouseHepatic Ischemia-ReperfusionReduced serum ALT and AST; Improved liver histopathology. nih.govSuppression of inflammation (↓ TNF-α, IL-1β), apoptosis, and autophagy; Inhibition of P38 and JNK pathway activation. nih.gov
RatGlobal Cerebral Ischemia-ReperfusionImproved spatial learning and memory; Reduced oxidative stress (↓ MDA, ↑ SOD activity). researchgate.netDown-regulation of COX-2, PGIS, and IP mRNA expression in the hippocampus. researchgate.net
DogTransient Global Cerebral IschemiaPrevented the post-ischemic decrease in baroreceptor reflex sensitivity; Prevented post-ischemic reduction in regional blood flow. nih.govnih.govPotential cytoprotective effect through membrane stabilization, independent of anti-aggregatory effects. nih.govnih.gov

Effect on the Central Nervous System in Animal Models

The effects of this compound on the central nervous system (CNS) have been evaluated in several animal species. nih.gov In mice, oral administration of this compound resulted in observable effects such as skin flushing, a decrease in spontaneous motor activity, and a reduction in body temperature. nih.gov At higher concentrations, it produced clear sedation, prolonged the hypnotic effects of hexobarbital (B1194168), and exhibited analgesic properties in the acetic acid-induced writhing test. nih.gov However, it did not induce ataxia or show anticonvulsant activity. nih.gov

In rats, intravenous administration of this compound was shown to influence spinal reflexes. It slightly enhanced the monosynaptic reflex at a lower dose, while a higher dose suppressed the polysynaptic reflex. nih.gov In rabbits, this compound induced hypothermia and, at high doses, affected the electroencephalogram (EEG), showing a continuous pattern of wakefulness and a decrease in the power of the EEG. nih.gov

The neuroprotective effects of this compound are a significant aspect of its CNS activity, particularly in the context of cerebral ischemia. As detailed in studies on global cerebral ischemia-reperfusion in rats, this compound provides protection against ischemic brain injury. researchgate.net This is evidenced by the improvement of cognitive functions like spatial learning and memory, which are typically impaired after such an injury. researchgate.net The underlying neuroprotective mechanism is linked to the regulation of the PGIS-PGI2-IP signaling pathway and the mitigation of oxidative stress within the hippocampus. researchgate.net

Similarly, in a canine model of cerebral ischemia, this compound demonstrated a cerebroprotective effect by preserving the function of the baroreceptor reflex. nih.govnih.gov This reflex is crucial for maintaining stable blood pressure and its impairment is an indicator of CNS damage. nih.gov The prevention of its deterioration by beraprost suggests a stabilizing effect on neural pathways within the brain stem. nih.govnih.gov The protective effect was not attributed to increased collateral blood flow during the ischemic event but rather to preventing the reduction in regional blood flow after reperfusion and a possible direct cytoprotective effect. nih.gov

Table 2: Effects of this compound on the Central Nervous System in Animal Models

Animal ModelObserved EffectDetails
MouseBehavioral and Physiological EffectsSuppression of spontaneous motility, hypothermia, sedation, prolongation of hexobarbital hypnosis, analgesic action. nih.gov
RatEffects on Spinal ReflexSlight enhancement of monosynaptic reflex and suppression of polysynaptic reflex. nih.gov
RatNeuroprotection (Cerebral Ischemia)Improved spatial learning and memory post-ischemia. researchgate.net
RabbitPhysiological and EEG EffectsHypothermia; EEG pattern of continuous wakefulness and decreased power at high doses. nih.gov
DogNeuroprotection (Cerebral Ischemia)Prevention of the deterioration of baroreceptor reflex sensitivity following ischemia. nih.govnih.gov

Advanced Research Avenues and Future Directions for Beraprost Sodium

Development and Optimization of Beraprost (B1666799) Analogs

The development of beraprost analogs is a key area of research aimed at improving its potency, selectivity, and pharmacokinetic properties. Beraprost is a racemic mixture of four stereoisomers. ucl.ac.uk Investigating the distinct pharmacological profiles of these isomers and synthesizing novel compounds with modified structures are central to this effort.

Investigation of Structure-Activity Relationships for Enhanced Efficacy

Understanding the relationship between the chemical structure of beraprost and its biological activity is crucial for designing more effective analogs. Beraprost exerts its primary effects by binding to prostacyclin (IP) receptors, leading to increased intracellular cyclic AMP (cAMP) levels, vasodilation, and inhibition of platelet aggregation. nih.govwikipedia.orgahajournals.org Research into structure-activity relationships (SAR) involves systematically modifying different parts of the beraprost molecule and evaluating the impact on receptor binding affinity, downstream signaling, and functional responses in various biological systems.

Studies have shown that the separation of beraprost stereoisomers can significantly affect their pharmacological activity. For instance, esuberaprost (B1248030) (beraprost-314d), one of the four stereoisomers, has demonstrated greater potency compared to the racemic mixture in certain assays. ucl.ac.uk In HEK-293 cells expressing the human IP receptor, esuberaprost was found to be 26-fold more potent than beraprost in increasing cAMP levels. ucl.ac.uk Furthermore, in human pulmonary arterial smooth muscle cells (PASMCs), esuberaprost was 40-fold more potent than beraprost at inhibiting cell proliferation. ucl.ac.uk This highlights the potential for developing single-isomer or stereoisomer-enriched formulations with enhanced efficacy and potentially reduced off-target effects.

Exploration of Novel Chemical Modifications for Improved Pharmacological Profiles

Beyond stereoisomer separation, researchers are exploring novel chemical modifications to the beraprost structure to improve its pharmacological profiles. This includes alterations aimed at increasing its half-life, improving oral bioavailability, enhancing tissue-specific targeting, or modulating its activity at other relevant receptors or pathways.

While beraprost is already a stable, orally active analog of prostacyclin with a longer half-life compared to native prostacyclin, further modifications could lead to compounds with even more favorable pharmacokinetic properties, potentially allowing for less frequent dosing and more consistent therapeutic levels. wikipedia.orgdovepress.comnewdrugapprovals.org The development of prodrugs or conjugates that release the active beraprost molecule over time or at specific sites are also potential avenues.

Innovative Drug Delivery Systems and Pharmacological Optimization

Improving the delivery of beraprost sodium is another critical area of research aimed at optimizing its pharmacological effects and overcoming limitations associated with conventional formulations.

Encapsulation in Nanoparticles for Sustained Release and Targeted Delivery

Nanoparticle-mediated drug delivery systems (nano-DDS) offer promising strategies for enhancing the therapeutic index of this compound. Encapsulating this compound within nanoparticles can provide sustained drug release, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells involved in disease pathogenesis, such as the pulmonary vasculature in pulmonary arterial hypertension (PAH). nih.govmdpi.commdpi.com

Studies have investigated the use of various nanoparticle formulations, including those based on polylactide-glycolide (PLGA) and poly(ethyleneglycol)-block-poly(lactide) (PEG-PLA) polymers, for beraprost delivery. nih.govmdpi.comfrontiersin.org For instance, intratracheal administration of beraprost-incorporated PLGA nanoparticles in rat models of PAH significantly reduced right ventricular pressure, right ventricular hypertrophy, and pulmonary artery muscularization. nih.govmdpi.com Intravenous administration of beraprost encapsulated in PLA nanoparticles also showed protective effects against pulmonary arterial remodeling and right ventricular hypertrophy in PAH models. nih.gov These nano-formulations have shown potential for sustained release and improved efficacy compared to conventional administration.

Development of Modified Release Formulations for Preclinical Applications

The development of modified release (MR) formulations is aimed at controlling the rate and duration of this compound release, leading to more stable plasma concentrations and potentially improved therapeutic outcomes with reduced dosing frequency. marketresearchintellect.comnihr.ac.ukdrug-dev.com These formulations can include sustained-release or delayed-release components designed to release the drug over extended periods. google.comwipo.int

Multiparticulate modified release compositions comprising instant-release, sustained-release, and delayed-release components have been explored for oral delivery of this compound. google.comwipo.int Such formulations are designed to provide an initial rapid release followed by a prolonged release phase, aiming to maintain therapeutic levels over an extended duration. Preclinical studies utilizing modified release formulations are essential to evaluate their pharmacokinetic profiles, tissue distribution, and efficacy in relevant disease models before potential clinical translation.

Identification of Novel Molecular Targets and Signaling Networks

While the primary target of this compound is the IP receptor, research is ongoing to identify and understand its effects on other molecular targets and signaling networks. This can reveal new mechanisms of action and potential therapeutic applications beyond its established vasodilatory and antiplatelet effects. nih.govdovepress.com

Studies have explored the influence of this compound on various cellular pathways. For example, research has indicated that this compound can influence the endothelial nitric oxide synthase (eNOS) gene expression, which is involved in the production of nitric oxide, a key vasodilator. ahajournals.orgarvojournals.org this compound has been shown to increase both eNOS mRNA stability and transcription in vascular endothelial cells, mediated through the cAMP-responsive element. ahajournals.org

Furthermore, investigations into the effects of this compound in models of hepatic ischemia-reperfusion injury have suggested its involvement in modulating inflammatory, apoptotic, and autophagic pathways, potentially via the P38 and JNK signaling cascades. dovepress.com this compound preconditioning was found to inhibit the phosphorylation of P38 and JNK, suggesting these pathways as potential targets for its protective effects in this context. dovepress.com

Emerging research also suggests potential roles for this compound in modulating pathways related to metabolic disorders, such as diabetic nephropathy. nih.govnih.govebi.ac.uk Studies have indicated that this compound can attenuate fructose-induced hepatocellular steatosis, potentially mediated through the microRNA-200a and SIRT1 signaling pathway. nih.gov This suggests that SIRT1 could be a therapeutic target of this compound in the context of fructose-related metabolic disorders. nih.gov

These investigations into novel molecular targets and signaling networks are expanding our understanding of this compound's multifaceted pharmacological activities and may pave the way for its application in a broader range of conditions.

Data Table: Summary of Esuberaprost Potency Compared to Beraprost

AssayCompoundEC50 / Potency RatioFindingCitation
cAMP Generation (HEK-293-IP cells)Esuberaprost0.4 nM26-fold more potent than beraprost ucl.ac.uk
cAMP Generation (HEK-293-IP cells)Beraprost10.4 nM- ucl.ac.uk
Inhibition of PASMC ProliferationEsuberaprost3 nM40-fold more potent than beraprost ucl.ac.uk
Inhibition of PASMC ProliferationBeraprost120 nM- ucl.ac.uk
Relaxation of Rat Pulmonary ArteriesEsuberaprost-5-fold greater potency than beraprost ucl.ac.uk
Vasoconstriction (EP3 receptor-dependent)Esuberaprost-50% lower contractions than beraprost (≥1000nM) ucl.ac.uk

Data Table: Effects of this compound Preconditioning on Hepatic IR Injury Markers in Mice

GroupSerum ALT (U/L)Serum AST (U/L)
ShamData not shownData not shown
IRMarkedly increasedMarkedly increased
IR + BPS (50 µg/kg)ReducedReduced
IR + BPS (100 µg/kg)Markedly reducedMarkedly reduced

Note: Specific numerical data for ALT and AST levels were not provided in the source, only descriptions of the changes observed in relation to the IR group. dovepress.com

Data Table: Effects of this compound on eNOS mRNA Half-Life in BAECs

TreatmenteNOS mRNA Half-Life (hours)
Control6.3
Beraprost (10 µmol/L)12.4

Note: Data derived from densitometric analysis of eNOS mRNA levels normalized to 28S RNA. ahajournals.org

Comparative Pharmacological Studies with Other Prostacyclin Analogs

This compound is one of several prostacyclin analogs used in the treatment of PAH, alongside epoprostenol (B1671539), iloprost (B1671730), and treprostinil (B120252). ersnet.orgnih.gov These analogs primarily mediate their biological actions through the activation of specific prostanoid receptors, although emerging data suggest effects on additional intracellular pathways. ersnet.org

Comparative studies have investigated the pharmacological profiles of these compounds. Epoprostenol, iloprost, and beraprost have been shown to bind to both the antiaggregatory IP and DP receptors, as well as the pro-aggregatory EP3 receptors. nih.gov In contrast, treprostinil is reported to bind only to the anti-aggregatory IP and DP receptors. nih.gov Iloprost has also been noted to bind to the pro-aggregatory TP receptor. nih.gov

Studies comparing the effects on vascular tone have been conducted. In a canine model of vasoconstrictive pulmonary hypertension, this compound demonstrated selectivity for the pulmonary circulation, a characteristic that was less pronounced with nitroglycerin, prostaglandin (B15479496) E1, and nifedipine. nih.gov This suggests that beraprost's vasodilative effect may be more selective for the pulmonary vasculature compared to these other vasodilators. nih.gov

In terms of antiproliferative effects on smooth muscle cells, treprostinil appeared to be more potent than iloprost and beraprost in some studies, suggesting potential differences in their influence on vascular remodeling. ersnet.orgfaimallusr.com Research on esuberaprost, a single isomer of beraprost, indicated it was significantly more potent than beraprost in inhibiting cell proliferation in normal human pulmonary arterial smooth muscle cells. ucl.ac.uk

While epoprostenol has shown notable efficacy in improving exercise capacity, functional class, and reducing mortality in network meta-analyses compared to placebo and other prostacyclin analogs, indirect comparisons suggest differences among the stable analogs as well. nih.gov For instance, epoprostenol was found to perform better than treprostinil, iloprost, and beraprost in improving exercise activity (measured by 6-minute walk distance). nih.gov Patients receiving treprostinil achieved better medical improvement than those receiving iloprost and beraprost. nih.gov

The binding affinities to different prostanoid receptors can vary among the analogs, which may contribute to their distinct pharmacological profiles. frontiersin.org For example, while beraprost primarily acts on the IP receptor, it also binds to the EP4 receptor with lower affinity, which can contribute to its effects on cyclic AMP activity and oxygen-sensitive voltage-gated K+ channels. frontiersin.org

Interactive table: Comparative Receptor Binding Profiles

Prostacyclin AnalogIP ReceptorDP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorTP Receptor
This compoundAgonistAgonistAgonist
EpoprostenolAgonistAgonistAgonist
IloprostAgonistAgonistAgonistAgonistAgonist
TreprostinilAgonistAgonistAgonistAgonist
SelexipagAgonist

Note: This table is based on information regarding receptor binding profiles of the listed prostacyclin analogs and non-prostanoid IP receptor agonist selexipag. nih.govucl.ac.ukfrontiersin.org

In Vitro Studies on Drug-Drug Interaction Potential via Cytochrome P450 Enzymes

In vitro studies have investigated the potential for this compound to be involved in drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. These studies aim to determine if beraprost or its active form, beraprost free acid (BP), is significantly metabolized by CYP enzymes, inhibits their activity, or induces their expression.

A metabolic enzyme characterization study using P450-expressing insect cell microsomes found that beraprost was only slightly metabolized in the presence of CYP2C8 at a concentration of 20 µM. It was not significantly metabolized by other tested isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP4A11. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp These findings suggest that none of the tested CYP isoforms are major metabolic enzymes for beraprost. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Further in vitro studies using human hepatocytes examined the potential for beraprost to induce CYP enzymes. At concentrations ranging from 1 to 100 µM, beraprost did not induce the expression of CYP1A2, CYP2C9, CYP2C19, or CYP3A4. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Inhibition studies using human liver microsomes were conducted to assess the inhibitory effects of beraprost on CYP enzyme activity. At concentrations between 0.05 and 1 µM, beraprost did not inhibit the activity of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Based on these in vitro findings, it has been concluded that beraprost is not significantly involved in drug-drug interactions mediated by the tested CYP isoforms, either as a major substrate, inhibitor, or inducer. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp While CYP3A4 inhibitors or inducers are mentioned in the context of potential drug interactions with this compound, this is likely related to other potential metabolic pathways or general drug interaction considerations rather than significant CYP-mediated metabolism of beraprost itself based on the in vitro data. patsnap.com

It is important to note that while CYP-mediated interactions appear limited based on these studies, this compound has been identified as a substrate for several membrane transporters in in vitro studies, including P-gp, BCRP, OAT3, OATP1B1, OATP1B3, and MRP2. nih.gov Interactions with inhibitors or substrates of these transporters could potentially affect the pharmacokinetics of this compound when co-administered. nih.gov

Interactive table: In Vitro CYP Interaction Profile of Beraprost

CYP IsoformMetabolism by BeraprostInduction by Beraprost (1-100 µM)Inhibition by Beraprost (0.05-1 µM)
CYP1A2Not metabolizedNo inductionNo inhibition
CYP2A6Not metabolizedNo inhibition
CYP2B6Not metabolized
CYP2C8Slightly metabolizedNo inhibition
CYP2C9Not metabolizedNo inductionNo inhibition
CYP2C19Not metabolizedNo inductionNo inhibition
CYP2D6Not metabolizedNo inhibition
CYP2E1Not metabolized
CYP3A4Not metabolizedNo inductionNo inhibition
CYP4A11Not metabolized

Note: Data is based on in vitro studies referenced. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23663404
Beraprost6917951
Epoprostenol5282411
Iloprost5311181
Treprostinil6918140
Treprostinil sodium23663413
Treprostinil diolamine11179459
Selexipag11639089
CYP1A2
CYP2A6
CYP2B6
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP2E1
CYP3A4
CYP4A11
P-gp (ABCB1)9850
BCRP (ABCG2)9606
OAT3 (SLC22A8)9351
OATP1B1 (SLCO1B1)10521
OATP1B3 (SLCO1B3)10522
MRP2 (ABCC2)1244

Note: PubChem CIDs for enzymes and transporters are not directly available as single compound CIDs; the provided CIDs are for the corresponding genes where available.## this compound: Advanced Research Avenues

This compound is a synthetic, orally active, and chemically stable analog of prostacyclin (PGI2) utilized in certain Asian countries for the management of conditions including pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD). patsnap.comwikipedia.orgnih.gov Its therapeutic actions are primarily mediated through the activation of prostacyclin (IP) receptors, G-protein-coupled receptors located on vascular endothelial cells and platelets. patsnap.com This interaction leads to an increase in intracellular cyclic AMP (cAMP), promoting vasodilation and inhibiting platelet aggregation. patsnap.com

This article focuses exclusively on advanced research avenues concerning this compound, specifically comparative pharmacological studies with other prostacyclin analogs and in vitro investigations into its drug-drug interaction potential via cytochrome P450 enzymes.

Comparative Pharmacological Studies with Other Prostacyclin Analogs

This compound is part of a group of prostacyclin analogs used in the treatment of PAH, which also includes epoprostenol, iloprost, and treprostinil. ersnet.orgnih.gov The biological effects of these analogs are primarily mediated through the activation of specific prostanoid receptors, although research indicates potential effects on additional intracellular pathways. ersnet.org

Comparative pharmacological studies have revealed differences in the receptor binding profiles among these compounds. Epoprostenol, iloprost, and beraprost are known to bind to both the antiaggregatory IP and DP receptors, as well as the pro-aggregatory EP3 receptors. nih.gov In contrast, treprostinil is reported to selectively bind to the anti-aggregatory IP and DP receptors. nih.gov Iloprost has an additional binding affinity for the pro-aggregatory TP receptor. nih.gov

Studies evaluating effects on vascular tone have demonstrated distinctions. In a canine model of vasoconstrictive pulmonary hypertension, this compound exhibited a notable selectivity for the pulmonary circulation, a characteristic less pronounced with nitroglycerin, prostaglandin E1, and nifedipine. nih.gov This suggests a potentially more targeted vasodilatory effect of beraprost on the pulmonary vasculature compared to these agents. nih.gov

Regarding antiproliferative effects on smooth muscle cells, some studies suggest that treprostinil may possess greater potency compared to iloprost and beraprost, hinting at potential differences in their impact on vascular remodeling. ersnet.orgfaimallusr.com Research on esuberaprost, a single isomer of beraprost, indicated significantly higher potency than beraprost in inhibiting cell proliferation in normal human pulmonary arterial smooth muscle cells in vitro. ucl.ac.uk

While network meta-analyses indicate that epoprostenol demonstrates superior efficacy in improving exercise capacity, functional class, and reducing mortality compared to placebo and other prostacyclin analogs, indirect comparisons among the stable analogs also highlight differences. nih.gov Epoprostenol, for instance, was found to be more effective than treprostinil, iloprost, and beraprost in enhancing exercise activity as measured by the 6-minute walk distance. nih.gov Furthermore, patients treated with treprostinil showed greater medical improvement compared to those receiving iloprost and beraprost. nih.gov

The varying binding affinities to different prostanoid receptors likely contribute to the distinct pharmacological profiles observed among the analogs. frontiersin.org For example, while beraprost primarily targets the IP receptor, its binding to the EP4 receptor, albeit with lower affinity, can influence cyclic AMP activity and oxygen-sensitive voltage-gated K+ channels. frontiersin.org

Comparative Receptor Binding Profiles of Prostacyclin Analogs

Prostacyclin AnalogIP ReceptorDP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorTP Receptor
This compoundAgonistAgonistAgonist
EpoprostenolAgonistAgonistAgonist
IloprostAgonistAgonistAgonistAgonistAgonist
TreprostinilAgonistAgonistAgonistAgonist
SelexipagAgonist

Note: This table summarizes reported receptor binding profiles. nih.govucl.ac.ukfrontiersin.org

In Vitro Studies on Drug-Drug Interaction Potential via Cytochrome P450 Enzymes

In vitro investigations have explored the potential for this compound to be involved in drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. These studies assess the extent to which beraprost or its active form, beraprost free acid (BP), is metabolized by CYP enzymes, inhibits their activity, or induces their expression.

Metabolic characterization studies using P450-expressing insect cell microsomes indicated that beraprost underwent only slight metabolism in the presence of CYP2C8 at a concentration of 20 µM. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp No significant metabolism was observed with other tested isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP4A11. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp These results suggest that none of the examined CYP isoforms are primary metabolic enzymes for beraprost. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Further in vitro studies utilizing human hepatocytes evaluated the potential of beraprost to induce CYP enzymes. Beraprost did not induce the expression of CYP1A2, CYP2C9, CYP2C19, or CYP3A4 at concentrations ranging from 1 to 100 µM. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Inhibition studies conducted with human liver microsomes assessed the inhibitory effects of beraprost on CYP enzyme activity. At concentrations between 0.05 and 1 µM, beraprost did not inhibit the activity of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Based on these comprehensive in vitro findings, it has been concluded that beraprost is unlikely to be significantly involved in drug-drug interactions mediated by the tested CYP isoforms, neither as a primary substrate nor as an inhibitor or inducer. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp While potential drug interactions involving CYP3A4 inhibitors or inducers are sometimes mentioned in relation to this compound, this may pertain to other metabolic pathways or general interaction considerations rather than significant CYP-mediated metabolism of beraprost itself, according to the in vitro data. patsnap.com

It is worth noting that despite the limited involvement with CYP enzymes based on these studies, in vitro investigations have identified this compound as a substrate for several membrane transporters, including P-gp, BCRP, OAT3, OATP1B1, OATP1B3, and MRP2. nih.gov Consequently, co-administration with inhibitors or substrates of these transporters could potentially influence the pharmacokinetics of this compound. nih.gov

In Vitro CYP Interaction Profile of Beraprost

CYP IsoformMetabolism by BeraprostInduction by Beraprost (1-100 µM)Inhibition by Beraprost (0.05-1 µM)
CYP1A2Not metabolizedNo inductionNo inhibition
CYP2A6Not metabolizedNo inhibition
CYP2B6Not metabolized
CYP2C8Slightly metabolizedNo inhibition
CYP2C9Not metabolizedNo inductionNo inhibition
CYP2C19Not metabolizedNo inductionNo inhibition
CYP2D6Not metabolizedNo inhibition
CYP2E1Not metabolized
CYP3A4Not metabolizedNo inductionNo inhibition
CYP4A11Not metabolized

Note: Data is based on in vitro studies. nih.govresearchgate.netresearchgate.netjst.go.jpnii.ac.jp

Q & A

Q. What are the molecular mechanisms underlying beraprost sodium’s antiplatelet and vasodilatory effects?

this compound binds to prostacyclin (IP) receptors, activating adenylate cyclase via Gs proteins to increase cyclic AMP (cAMP). Elevated cAMP inhibits intracellular Ca²⁺ release, reducing platelet aggregation and inducing vascular smooth muscle relaxation . Key studies demonstrate its inhibition of ADP-, collagen-, and epinephrine-induced platelet aggregation in vitro (pIC₅₀ = 8.26–8.56) . In vivo, it suppresses pulmonary hypertension by reducing vascular remodeling and oxidative stress via p47phox phosphorylation inhibition in neutrophils .

Q. How should experimental models be designed to evaluate this compound’s efficacy in renal diseases?

Use rodent models (e.g., diabetic nephropathy in Zucker rats) with endpoints like urinary albumin excretion, creatinine clearance, and inflammatory markers (TNF-α, IL-6). Studies show beraprost reduces albuminuria by 40–60% in diabetic rats via p38MAPK pathway modulation . Control for variables such as diet, blood pressure, and glucose levels to isolate drug effects .

Q. What are common contradictions in preclinical data on this compound’s renal effects?

While beraprost reduces albuminuria in diabetic nephropathy models, some studies report conflicting results on creatinine clearance. For example, a 24-month human trial showed reduced albuminuria but a significant decline in creatinine clearance, suggesting dose- or duration-dependent effects . Resolve contradictions by standardizing models (e.g., uniform diabetic induction methods) and conducting meta-analyses of existing datasets .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to assess this compound’s impact on intracellular signaling pathways?

Use Western blotting or ELISA to quantify cAMP levels and downstream targets (e.g., phosphorylated p38MAPK) in vascular endothelial cells or renal tissues. For time-course studies, administer beraprost at 10–100 µg/kg/day in animal models, with tissue sampling at 0, 6, 12, and 24 hours post-dose . Include controls with IP receptor antagonists (e.g., RO1138452) to confirm pathway specificity .

Q. What methodological challenges arise when studying this compound’s anti-inflammatory effects in vascular injury models?

Challenges include distinguishing direct anti-inflammatory actions from secondary hemodynamic effects. Address this by:

  • Using lipopolysaccharide (LPS)-induced inflammation models to isolate cytokine modulation (e.g., IL-1β, TNF-α).
  • Combining beraprost with cyclooxygenase inhibitors to exclude prostaglandin-mediated confounding .
  • Employing transcriptomic analysis (RNA-seq) to identify gene networks regulated by beraprost .

Q. How do pharmacokinetic properties influence experimental outcomes in this compound studies?

Beraprost has a short half-life (35–40 minutes) and variable oral bioavailability depending on fasting status. In rats, administer the drug via oral gavage 30 minutes before meals to mimic human pharmacokinetics . For chronic studies, use sustained-release formulations or twice-daily dosing to maintain therapeutic plasma levels .

Q. What strategies are effective for reconciling in vitro and in vivo discrepancies in this compound’s antiplatelet activity?

In vitro studies show potent inhibition of platelet aggregation (IC₅₀ = 0.2–0.5 nM), but in vivo effects are less pronounced due to rapid metabolism. To bridge this gap:

  • Use microdialysis in animal models to measure real-time platelet cAMP levels.
  • Combine beraprost with phosphodiesterase inhibitors (e.g., cilostazol) to prolong cAMP activity .

Methodological Recommendations

  • Dosing Regimens : For pulmonary hypertension models, use 30–60 µg/kg/day in monocrotaline-induced rats, with hemodynamic monitoring via right heart catheterization .
  • Data Interpretation : Normalize renal function data to body weight and dietary protein intake to reduce variability .
  • Ethical Considerations : In human trials, ensure blinding and randomization (e.g., BERCI trial design) to mitigate bias in subjective endpoints like claudication pain .

Emerging Research Directions

  • Combination Therapies : Explore synergies with endothelin receptor antagonists (e.g., bosentan) in pulmonary hypertension models .
  • Omics Integration : Apply metabolomics to identify beraprost-induced shifts in arachidonic acid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost sodium
Reactant of Route 2
Beraprost sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.